molecular formula C13H19NO2 B14012403 3'-Hydroxy-2-methylhexananilide CAS No. 55791-95-2

3'-Hydroxy-2-methylhexananilide

Cat. No.: B14012403
CAS No.: 55791-95-2
M. Wt: 221.29 g/mol
InChI Key: QWWDUZKRLMIROL-UHFFFAOYSA-N
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Description

3’-Hydroxy-2-methylhexananilide is an organic compound that belongs to the class of anilides It is characterized by the presence of a hydroxyl group at the 3’ position and a methyl group at the 2 position on the hexane chain, which is attached to an anilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy-2-methylhexananilide can be achieved through several synthetic routes. One common method involves the reaction of 3’-hydroxy-2-methylhexanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 3’-Hydroxy-2-methylhexananilide may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Hydroxy-2-methylhexananilide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The anilide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3’-oxo-2-methylhexananilide.

    Reduction: Regeneration of 3’-Hydroxy-2-methylhexananilide from its oxidized form.

    Substitution: Formation of nitro or halogenated derivatives of 3’-Hydroxy-2-methylhexananilide.

Scientific Research Applications

3’-Hydroxy-2-methylhexananilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesic or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-2-methylhexananilide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The anilide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3’-Hydroxy-2-methylhexanoic acid: Similar structure but lacks the anilide moiety.

    2-Methylhexananilide: Lacks the hydroxyl group at the 3’ position.

    3’-Hydroxyhexananilide: Lacks the methyl group at the 2 position.

Uniqueness

3’-Hydroxy-2-methylhexananilide is unique due to the presence of both the hydroxyl group at the 3’ position and the methyl group at the 2 position, along with the anilide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

55791-95-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-methylhexanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-6-10(2)13(16)14-11-7-5-8-12(15)9-11/h5,7-10,15H,3-4,6H2,1-2H3,(H,14,16)

InChI Key

QWWDUZKRLMIROL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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